![molecular formula C17H22N2O2 B2639171 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 898420-03-6](/img/structure/B2639171.png)
3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is an organic compound characterized by a unique pyrroloquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide typically involves multi-step organic reactions. One approach starts with the cyclization of a suitable precursor to form the pyrroloquinoline core, followed by a series of functional group manipulations to introduce the dimethylbutanamide side chain. The process often requires precise control of temperature, pH, and the use of catalysts to achieve the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve automated reaction setups with real-time monitoring and control systems. Large-scale synthesis often prioritizes cost-efficiency and scalability, utilizing readily available reagents and optimizing reaction conditions to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with varying degrees of functionalization.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions can modify the functional groups attached to the core structure, influencing its reactivity and applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are frequently used, depending on the specific reaction conditions.
Major Products: The major products formed depend on the reaction type and conditions. For example, oxidation might produce more highly oxidized quinoline derivatives, while reduction could yield various hydrogenated forms of the initial compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, researchers explore the compound's potential as a molecular probe or as a precursor for biologically active molecules. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: In medicine, there is ongoing research into the compound's potential therapeutic applications. Its unique structure may allow it to act on specific molecular pathways, offering potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or materials with unique properties, contributing to advancements in fields like materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can alter the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the compound's specific modifications and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[3,2,1-ij]quinolin-2-one
2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-ylamine
N-alkylpyrrolo[3,2,1-ij]quinolin-2-carboxamides
Each of these compounds shares the pyrroloquinoline core but differs in side chain modifications, which can result in varied properties and applications.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)10-14(20)18-13-7-11-5-4-6-19-15(21)9-12(8-13)16(11)19/h7-8H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFLKTWIFJRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)
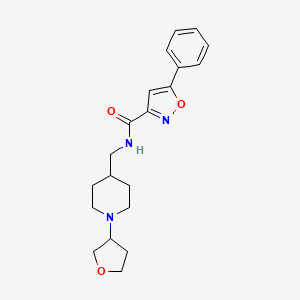
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)
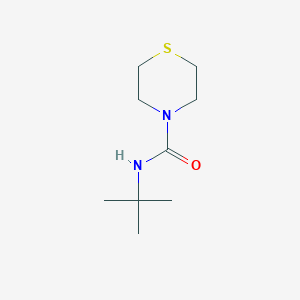
![6-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2639094.png)
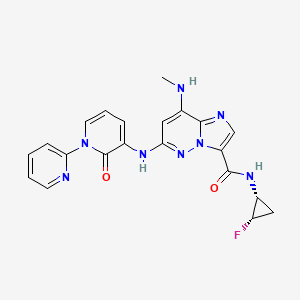
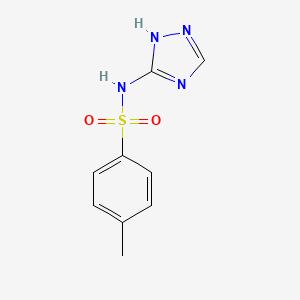
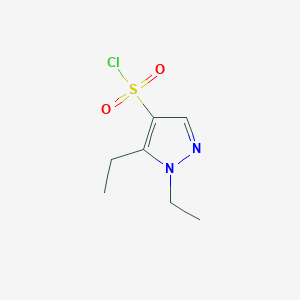
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)
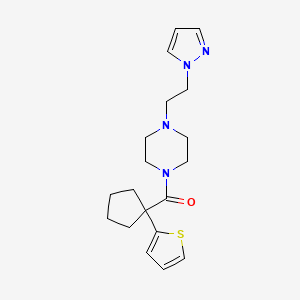
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2639102.png)
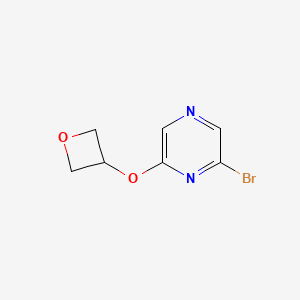
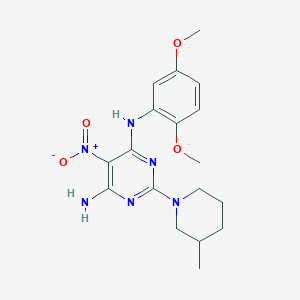
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639111.png)
